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Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B2911479

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed structural analysis of PF-00356231 hydrochloride, a

potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12 and MMP-13. The

document consolidates crystallographic data, spectroscopic analysis, and a proposed synthetic

pathway to offer a comprehensive overview for researchers, scientists, and drug development

professionals. All quantitative data is presented in structured tables, and key experimental

protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate

signaling pathways and experimental workflows.

Introduction
PF-00356231 is a non-peptidic, non-zinc chelating inhibitor of several matrix

metalloproteinases, a family of enzymes implicated in various physiological and pathological

processes, including tissue remodeling, inflammation, and cancer metastasis. Its hydrochloride

salt form is often utilized for pharmaceutical development. Understanding the detailed

molecular structure of PF-00356231 hydrochloride is crucial for elucidating its mechanism of
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action, optimizing its inhibitory activity, and guiding further drug design efforts. This guide aims

to provide an in-depth technical overview of its structural characteristics.

Chemical and Physical Properties
The fundamental chemical and physical properties of PF-00356231 and its hydrochloride salt

are summarized in the table below.

Property Value Source

IUPAC Name

(3R)-3-phenyl-3-[[4-(4-pyridin-

4-ylphenyl)thiophene-2-

carbonyl]amino]propanoic acid

hydrochloride

PubChem

Chemical Formula C₂₅H₂₁ClN₂O₃S Proteintech

Molecular Weight 464.96 g/mol Proteintech

SMILES

C1=CC=C(C=C1)--INVALID-

LINK--

NC(=O)C2=CC(=CS2)C3=CC

=C(C=C3)C4=CC=NC=C4.Cl

PubChem

CAS Number 820223-77-6 (hydrochloride) Proteintech

Crystallographic Analysis
The three-dimensional structure of PF-00356231 in complex with the catalytic domain of

human macrophage elastase (MMP-12) has been determined by X-ray diffraction. The details

of this crystallographic analysis are available through the Protein Data Bank (PDB) under the

accession code 1UTZ.

Experimental Protocol: X-ray Diffraction
The crystal structure of the MMP-12 catalytic domain in complex with PF-00356231 was

determined using the X-ray diffraction method. A summary of the experimental protocol is

provided below.
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Protein Expression and Purification: The catalytic domain of human MMP-12 (residues 106-

268) was expressed and purified.

Crystallization: The purified MMP-12 was co-crystallized with PF-00356231. The

crystallization was likely performed using the vapor diffusion method, where a solution of the

protein-inhibitor complex is allowed to equilibrate with a reservoir solution containing a

precipitant, leading to the formation of crystals.

Data Collection: A single crystal was mounted and exposed to a monochromatic X-ray beam.

Diffraction data were collected on an image plate detector.

Data Processing: The diffraction images were processed to determine the unit cell

dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement: The structure was solved using molecular replacement,

with a known structure of MMP-12 as a search model. The initial model was then refined

against the experimental data to improve the fit and atomic coordinates.

Crystallographic Data
The key parameters from the X-ray diffraction experiment for PDB entry 1UTZ are summarized

in the table below.

Parameter Value

PDB ID 1UTZ

Resolution 2.50 Å

Space Group P 6₃ 2 2

Unit Cell Dimensions (a, b, c) 123.22 Å, 123.22 Å, 168.20 Å

Unit Cell Angles (α, β, γ) 90°, 90°, 120°

R-value (work) 0.224

R-free 0.245
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Spectroscopic Analysis
While specific experimental spectra for PF-00356231 hydrochloride are not readily available

in the public domain, this section outlines the expected spectroscopic characteristics based on

its chemical structure and provides general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:

Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm corresponding to the protons

of the phenyl, pyridinyl, and thiophene rings.

Aliphatic Protons: Signals for the methine and methylene protons of the propanoic acid

backbone would appear further upfield. The benzylic proton would likely be a multiplet.

Amide and Carboxylic Acid Protons: A broad singlet for the amide proton (N-H) and a very

broad singlet for the carboxylic acid proton (O-H), both of which are exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: Resonances for the amide and carboxylic acid carbonyl carbons would

be observed in the downfield region (160-180 ppm).

Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm).

Aliphatic Carbons: Signals for the aliphatic carbons of the propanoic acid moiety would be

found in the upfield region of the spectrum.

General Experimental Protocol for NMR Spectroscopy:

Sample Preparation: A few milligrams of PF-00356231 hydrochloride are dissolved in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).
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Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Expected Mass Spectrum:

Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule

[M+H]⁺ would have an m/z value corresponding to the molecular weight of the free base

(428.12) plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻

would be observed.

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the

molecule, allowing for the determination of its elemental composition with high accuracy.

General Experimental Protocol for Mass Spectrometry:

Sample Preparation: A dilute solution of PF-00356231 hydrochloride is prepared in a

suitable solvent (e.g., methanol or acetonitrile).

Infusion: The sample solution is infused into the mass spectrometer's ion source (e.g., an

electrospray ionization source).

Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z)

range.

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any

significant fragment ions.

Synthesis Pathway
A plausible synthetic route for PF-00356231 is outlined below, based on common organic

synthesis methodologies for similar compounds.
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4-Bromothiophene-2-carboxylic acid

Intermediate 1

Suzuki Coupling
(Pd catalyst, base)

4-(Pyridin-4-yl)phenylboronic acid PF-00356231

Amide Coupling
(e.g., EDC, HOBt)

(R)-3-Amino-3-phenylpropanoic acid
PF-00356231 Hydrochloride

Salt Formation

HCl

Click to download full resolution via product page

Proposed Synthesis of PF-00356231 Hydrochloride.

Experimental Workflow for Synthesis:

Step 1: Suzuki Coupling Step 2: Amide Coupling Step 3: Salt Formation

React 4-bromothiophene-2-carboxylic acid
with 4-(pyridin-4-yl)phenylboronic acid

Add Palladium catalyst and base

Heat reaction mixture

Work-up and purify to obtain Intermediate 1

Activate Intermediate 1 with a coupling agent (e.g., EDC)

Add (R)-3-amino-3-phenylpropanoic acid

Stir at room temperature

Purify the crude product (PF-00356231)

Dissolve PF-00356231 in a suitable solvent (e.g., ether)

Add a solution of HCl in the same solvent

Collect the precipitate by filtration

Dry to obtain PF-00356231 hydrochloride

Click to download full resolution via product page
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Experimental Workflow for the Synthesis.

Mechanism of Action and Signaling Pathway
PF-00356231 functions as an inhibitor of matrix metalloproteinases. The crystallographic data

reveals that it binds to the S1' pocket of the MMP-12 active site. Unlike many MMP inhibitors, it

does not chelate the catalytic zinc ion directly. Instead, its thiophene ring is positioned over the

zinc atom. This binding occludes the active site, preventing the natural substrate from binding

and being cleaved.

MMP-12

Matrix Degradation

Cleavage

Extracellular Matrix
(e.g., Elastin)

PF-00356231

Inhibition

Click to download full resolution via product page

Inhibitory Action of PF-00356231 on MMP-12.

Conclusion
This technical guide has provided a multi-faceted structural analysis of PF-00356231
hydrochloride, integrating data from X-ray crystallography with expected spectroscopic

characteristics and a proposed synthetic route. The detailed information on its three-

dimensional structure and mode of binding to its target enzyme, MMP-12, is invaluable for

understanding its inhibitory activity and for the rational design of next-generation MMP

inhibitors. While detailed experimental spectroscopic data is not publicly available, the provided

information serves as a robust foundation for researchers in the field of drug discovery and

development.
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To cite this document: BenchChem. [Structural Analysis of PF-00356231 Hydrochloride: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2911479/docs#structural-analysis-of-pf-00356231-
hydrochloride-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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